S-(1,2-dichlorovinyl)-glutathione;DCVG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1,2-dichlorovinyl)-glutathione is a metabolite derived from trichloroethylene, a widely used industrial solvent. This compound is formed through the conjugation of trichloroethylene with glutathione, a process that occurs in the liver. S-(1,2-dichlorovinyl)-glutathione is known for its nephrotoxic properties, meaning it can cause damage to the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,2-dichlorovinyl)-glutathione typically involves the reaction of trichloroethylene with glutathione in the presence of enzymes such as glutathione S-transferase. This reaction can be carried out under physiological conditions, with the enzyme catalyzing the conjugation process .
Industrial Production Methods
Industrial production of S-(1,2-dichlorovinyl)-glutathione is not common due to its toxic nature. it can be synthesized in laboratory settings for research purposes using standard biochemical techniques involving the use of trichloroethylene and glutathione .
Chemical Reactions Analysis
Types of Reactions
S-(1,2-dichlorovinyl)-glutathione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and other oxidized metabolites.
Reduction: Reduction reactions can convert it back to its parent compounds.
Substitution: It can undergo substitution reactions where the dichlorovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of S-(1,2-dichlorovinyl)-glutathione include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of S-(1,2-dichlorovinyl)-glutathione include various oxidized and reduced metabolites, which can further undergo conjugation with other biomolecules .
Scientific Research Applications
S-(1,2-dichlorovinyl)-glutathione has several scientific research applications:
Chemistry: It is used to study the mechanisms of glutathione conjugation and the metabolic pathways of trichloroethylene.
Biology: Researchers use this compound to investigate the effects of environmental toxins on cellular processes, particularly in the kidneys.
Medicine: It serves as a model compound to understand the nephrotoxic effects of trichloroethylene and related compounds.
Industry: While not widely used in industry, it is important in environmental studies to assess the impact of industrial solvents on human health .
Mechanism of Action
S-(1,2-dichlorovinyl)-glutathione exerts its effects primarily through its metabolism in the kidneys. It is metabolized by the enzyme cysteine conjugate β-lyase to form reactive intermediates that can cause cellular damage. These intermediates can induce oxidative stress, leading to lipid peroxidation and apoptosis in renal cells .
Comparison with Similar Compounds
Similar Compounds
S-(1,2-dichlorovinyl)-L-cysteine: Another metabolite of trichloroethylene, known for its nephrotoxic effects.
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A urinary metabolite used as a biomarker for trichloroethylene exposure
Uniqueness
S-(1,2-dichlorovinyl)-glutathione is unique due to its specific formation pathway involving glutathione conjugation. This pathway is crucial for detoxifying trichloroethylene, but it also leads to the formation of nephrotoxic metabolites, highlighting the dual role of glutathione in detoxification and toxicity .
Properties
Molecular Formula |
C12H17Cl2N3O6S |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(1,2-dichloroethenylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23) |
InChI Key |
IXARYIJEQUJTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.